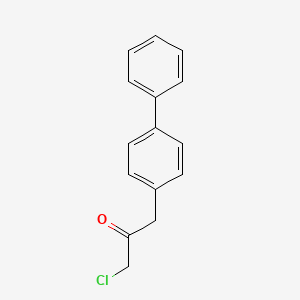

1-Chloro-3-(4-phenylphenyl)propan-2-one

Description

Over-halogenation: A common side reaction is the formation of α,α-dichlorinated ketones. nih.govmdpi.com

Ring Halogenation: Under certain conditions, electrophilic chlorination of the activated biphenyl (B1667301) ring can compete with the desired α-chlorination of the ketone, leading to chlorinated aromatic impurities. mdpi.com

Formation of other isomers: If the starting ketone is not pure, halogenation will result in a mixture of halogenated isomers.

| Synthetic Step | Potential Side Reaction | Resulting Impurity | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation of Biphenyl | Ortho-acylation | 1-Chloro-3-(2-phenylphenyl)propan-2-one | researchgate.net |

| Polysubstitution | Di-acylated biphenyl derivatives | sigmaaldrich.com | |

| α-Chlorination of Ketone | Dichlorination | 1,1-Dichloro-3-(4-phenylphenyl)propan-2-one | nih.govmdpi.com |

| Aromatic Ring Chlorination | 1-Chloro-3-(chloro-4-phenylphenyl)propan-2-one isomers | mdpi.com |

Careful optimization of reaction conditions, including stoichiometry, temperature, catalyst choice, and reaction time, along with rigorous purification methods, is essential to minimize the formation of these impurities and isolate this compound in high purity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYPGBPXNQGEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Studies of 1 Chloro 3 4 Phenylphenyl Propan 2 One

Elucidation of Reaction Mechanisms at the α-Chloroketone Center

The α-chloroketone functionality is the primary site of reactivity for nucleophilic substitution and elimination reactions. The specific pathway followed is highly dependent on reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic substitution at the α-carbon of 1-Chloro-3-(4-phenylphenyl)propan-2-one can proceed through several mechanisms. The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is generally enhanced relative to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group. nih.gov

S_N2 Pathway : This pathway involves a direct, single-step backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, this pathway is viable, although the bulky 4-phenylphenyl group may introduce some steric hindrance that could slow the reaction compared to less hindered α-chloroketones.

S_N1 Pathway : This two-step mechanism involves the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. The formation of a secondary carbocation adjacent to a carbonyl group is generally unfavorable. However, the adjacent biphenyl (B1667301) ring could potentially stabilize the carbocation through resonance or neighboring group participation, making the S_N1 pathway possible under conditions that favor ionization, such as in the presence of a polar, protic solvent and a weak nucleophile.

S_N2' Pathway : This pathway, known as vinylogous S_N2, is less common for this substrate as it requires an adjacent double bond. It is not a primary mechanistic route for this compound.

| Pathway | Description | Favorable Conditions for this compound |

|---|---|---|

| S_N2 | A single-step (concerted) reaction where a strong nucleophile attacks the electrophilic carbon, displacing the leaving group. | Strong, non-bulky nucleophiles; polar aprotic solvents; lower temperatures. |

| S_N1 | A two-step reaction involving the formation of a carbocation intermediate, followed by nucleophilic attack. | Weak nucleophiles; polar protic solvents; potential for carbocation stabilization by the biphenyl group. |

In the presence of a base, this compound can undergo elimination of hydrogen chloride to form an α,β-unsaturated ketone. These reactions often compete with nucleophilic substitution pathways. utdallas.edu

E2 Pathway : This is a concerted, one-step mechanism where the base removes a proton from the carbon adjacent to the carbonyl group (the α'-position) or the carbon bearing the biphenyl group, while the chloride leaving group departs simultaneously. pearson.com The use of a strong, sterically hindered base, such as potassium tert-butoxide, typically favors the E2 pathway over S_N2 substitution. utdallas.edu The anti-periplanar arrangement of the proton and the leaving group is required for the E2 transition state. pearson.com

E1 Pathway : This mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. libretexts.org After the carbocation is formed, a weak base removes an adjacent proton to form a double bond. This pathway is favored by weak bases and polar protic solvents and competes directly with the S_N1 reaction. libretexts.org

The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. Strong, bulky bases favor elimination, while strong, non-bulky nucleophiles primarily lead to substitution.

| Pathway | Description | Favorable Conditions for this compound |

|---|---|---|

| E2 | A single-step (concerted) reaction where a base removes a proton, leading to the simultaneous formation of a double bond and departure of the leaving group. | Strong, sterically hindered bases (e.g., potassium tert-butoxide); higher temperatures. |

| E1 | A two-step reaction that proceeds through a carbocation intermediate, followed by deprotonation to form a double bond. | Weak bases; polar protic solvents; conditions that favor carbocation formation. |

α-Haloketones are known to undergo characteristic rearrangement reactions, most notably the Favorskii rearrangement. wiley-vch.de This reaction occurs in the presence of a strong base, such as an alkoxide.

The mechanism is believed to proceed via the formation of an enolate by deprotonation at the α'-carbon (the carbon bearing the biphenyl group). This is followed by an intramolecular S_N2 reaction where the enolate displaces the chloride ion, forming a strained cyclopropanone (B1606653) intermediate. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the ring. Subsequent protonation yields a carboxylic acid derivative (such as an ester or amide), with a rearranged carbon skeleton. wiley-vch.de For this compound, this would result in the formation of a derivative of 3-(4-phenylphenyl)propanoic acid.

Additionally, under conditions that promote carbocation formation (S_N1/E1), Wagner-Meerwein rearrangements could potentially occur, involving the migration of the adjacent biphenyl group or a hydride shift to form a more stable carbocation intermediate prior to reaction with a nucleophile. msu.edu

Reactivity of the Carbonyl Group in this compound

The carbonyl group in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and condensation reactions.

The carbonyl group readily reacts with various nitrogen-based nucleophiles to form condensation products. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield hydrazones, which may subsequently cyclize to form pyrazoles. researchgate.net Similarly, reaction with hydroxylamine (B1172632) produces oximes, and reaction with primary amines can form imines (Schiff bases).

These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

| Reagent | Product Type |

|---|---|

| Hydrazine (NH₂NH₂) | Hydrazone / Pyrazole |

| Hydroxylamine (NH₂OH) | Oxime |

| Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Semicarbazide (NH₂NHC(=O)NH₂) | Semicarbazone |

The carbonyl group can be selectively reduced without affecting the chloro substituent.

Reduction : Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will reduce the ketone to a secondary alcohol, yielding 1-chloro-3-(4-phenylphenyl)propan-2-ol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also displace the chloride in addition to reducing the carbonyl.

Oxidation : The oxidation of α-chloroketones can be complex. A notable reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) can lead to the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. In the case of this compound, the migratory aptitude of the adjacent groups (chloromethyl vs. 4-phenylphenylmethyl) would determine the final ester product. Typically, groups that can better stabilize a positive charge have a higher migratory aptitude, suggesting the 4-phenylphenylmethyl group would likely migrate.

Transformations Involving the Biphenyl Aromatic System

The biphenyl moiety within this compound is a key site for chemical transformations, offering a versatile platform for structural modification. Its reactivity is governed by the electronic interplay between the two aromatic rings and the influence of the propan-2-one substituent.

The biphenyl system readily undergoes electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. pearson.comwikipedia.org The phenyl substituent on a benzene (B151609) ring acts as an activating group, increasing the electron density of the adjacent ring and making it more susceptible to attack by electrophiles. pearson.com This activation is attributed to the electron-donating nature of the phenyl group through resonance and inductive effects. pearson.com

Consequently, incoming electrophiles are directed to the ortho and para positions relative to the inter-ring single bond. pearson.com This regioselectivity arises from the superior resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, when the electrophile adds to the ortho or para positions. pearson.commasterorganicchemistry.com The positive charge in these intermediates can be delocalized onto the adjacent phenyl ring, providing additional stability that is not possible with meta substitution. pearson.comyoutube.com

In the context of this compound, the propan-2-one chain is attached at the 4-position of one phenyl ring. Electrophilic attack can occur on either ring. The terminal phenyl ring (unsubstituted) will exhibit the classic ortho, para-directing effect. For the substituted ring, the existing alkyl ketone chain is a deactivating group and a meta-director. organicchemistrytutor.comlibretexts.org However, the powerful activating and ortho, para-directing influence of the other phenyl ring often dominates. Therefore, substitution is most likely to occur at the positions ortho and para to the other phenyl group. Specifically, for the terminal ring, this corresponds to the 2', 3', 4', 5', and 6' positions, with the 4'-position being sterically favored. On the substituted ring, the positions ortho to the phenyl group (positions 3 and 5) are the most activated.

| Position of Attack | Directing Influence | Stability of Intermediate | Expected Product |

|---|---|---|---|

| Ortho (2, 6, 2', 6') | Favored | High (Resonance Stabilized) | Major/Minor (steric hindrance) |

| Meta (3, 5, 3', 5') | Disfavored | Low | Trace |

| Para (4') | Favored | High (Resonance Stabilized) | Major |

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extensively used for the synthesis and functionalization of biphenyl derivatives. rsc.orgrsc.org Among these, the Suzuki-Miyaura coupling is one of the most versatile and widely employed methods due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. acs.orgnih.govacs.org

This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid or ester) with an organic halide or triflate. rsc.orggoogle.com For a substrate like this compound, further functionalization could be achieved by first introducing a halogen (e.g., bromine or iodine) onto the biphenyl system via electrophilic aromatic substitution, followed by a Suzuki-Miyaura reaction. This two-step sequence allows for the introduction of a wide array of aryl or vinyl substituents.

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. rsc.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~95% | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | Good to Excellent | nih.gov |

| 4-Iodotoluene | Phenylboronic acid | Pd/L1 system | - | - | 70 | Good to Excellent | acs.org |

| Chlorinated arene | Arylboronic acid | Nano-palladium | - | - | 110-140 | Up to 97% | google.com |

Direct C-H bond activation and functionalization have emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules, bypassing the need for pre-functionalized starting materials. wikipedia.org This approach allows for the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov

For biphenyl systems, significant progress has been made in directing C-H activation to specific positions. Research has shown that directing groups can be used to achieve remote C-H functionalization. nih.govnih.gov For example, a nitrile group on a biphenyl scaffold can direct palladium catalysts to functionalize the meta-C-H bond of the adjacent ring. nih.govnih.govresearchgate.net This strategy enables transformations such as olefination, acetoxylation, and iodination at positions that are otherwise difficult to access selectively. nih.gov The mechanism often involves a concerted metalation-deprotonation (CMD) process, where specialized ligands, such as substituted 2-pyridones, play a crucial role in facilitating the cleavage of the targeted C-H bond. nih.govresearchgate.net

While this compound does not possess a strong directing group, strategies could be envisioned where the ketone oxygen acts as a weak directing group for ortho-C-H activation, or the substrate could be derivatized to install a more effective directing group to achieve remote functionalization on the terminal phenyl ring. Another approach involves the direct oxidative coupling of C-H bonds, as demonstrated in the synthesis of biphenyl from benzene over a palladium catalyst, which could potentially be adapted for intermolecular coupling reactions with the biphenyl core of the target molecule. rsc.org

Investigations into Intramolecular Cyclization Pathways

The structure of this compound, containing an α-haloketone functional group and an extended aromatic system, presents opportunities for intramolecular cyclization reactions. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov

Several potential intramolecular cyclization pathways can be proposed:

Intramolecular Friedel-Crafts Acylation/Alkylation: Under Lewis acid or strong acid catalysis, the carbonyl oxygen can be activated, promoting the formation of an enol or enolate intermediate. The electron-rich biphenyl ring can then act as an intramolecular nucleophile, attacking the α-carbon (alkylation) or, following a potential rearrangement, the carbonyl carbon (acylation). This could lead to the formation of a new five or six-membered ring fused to the biphenyl system. The regioselectivity of the ring closure would be dictated by the stability of the resulting carbocation intermediate, favoring attack at the activated ortho positions of the biphenyl rings.

Base-Mediated Cyclization (Favorskii-type Rearrangement): In the presence of a base, the acidic proton α to the carbonyl group on the biphenyl side can be removed to form an enolate. This enolate could potentially undergo an intramolecular nucleophilic substitution to displace the chloride, forming a cyclopropanone intermediate. Such intermediates are known to be unstable and can rearrange to form various cyclic or acyclic carboxylic acid derivatives.

Radical Cyclization: Atom transfer radical cyclization could be initiated to form a radical at the α-carbon. This radical could then add to the aromatic biphenyl ring, leading to cyclized products after a subsequent oxidation/rearomatization step. acs.org

These pathways represent plausible transformations based on the known reactivity of α-haloketones, though specific experimental validation for this compound is required. nih.govrsc.org

Study of Side Reactions and Impurity Formation in Synthetic Processes

The synthesis of this compound is susceptible to the formation of side products and impurities, primarily stemming from the key bond-forming and functionalization steps.

A likely synthetic route involves the Friedel-Crafts acylation of biphenyl to form an aryl ketone precursor, followed by α-halogenation. chegg.comnih.gov Both steps can generate impurities.

Computational Chemistry and Molecular Modeling of 1 Chloro 3 4 Phenylphenyl Propan 2 One

Electronic Structure and Quantum Chemical Characterization

Quantum chemical methods are essential for describing the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The most critical orbitals for understanding chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 1-Chloro-3-(4-phenylphenyl)propan-2-one, the HOMO is expected to be primarily localized on the electron-rich biphenyl (B1667301) π-system, which is a characteristic feature of aromatic compounds. The LUMO, conversely, would likely be centered on the propanone moiety, specifically having significant π* character from the carbonyl group (C=O) and σ* character from the C-Cl bond. This distribution suggests that the biphenyl group would be the initial site of electrophilic attack, while the α-carbon bearing the chlorine atom would be susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Orbital | Typical Energy Range (eV) | Primary Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.0 to -7.5 | π-orbitals of the biphenyl group | Electron donation (site for electrophilic attack) |

| LUMO | -1.0 to -2.5 | π* orbital of the C=O group and σ* orbital of the C-Cl bond | Electron acceptance (site for nucleophilic attack) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Entire Molecule | Indicator of chemical stability and reactivity |

Note: The energy values are typical estimates for a molecule of this type and would require specific calculations for precise determination.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. uou.ac.in It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. A typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine various ground-state properties. uou.ac.innih.gov

These properties include the optimized molecular geometry (bond lengths and angles), total energy, dipole moment, and atomic charges. For this compound, DFT would predict a significant dipole moment due to the polar carbonyl and C-Cl bonds. The analysis of atomic charges would likely show a partial positive charge on the carbonyl carbon and the adjacent α-carbon, confirming their electrophilic nature, and a partial negative charge on the oxygen and chlorine atoms.

Table 2: Ground State Properties Calculable via DFT

| Property | Expected Finding | Significance |

|---|---|---|

| Total Energy | A specific value in Hartrees | Provides a basis for comparing the stability of different conformers. |

| Optimized Geometry | Precise bond lengths, bond angles, and dihedral angles | Defines the most stable 3D structure of the molecule. |

| Dipole Moment | A non-zero value, likely in the range of 2-4 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Partial positive charges on C(α) and C(carbonyl), partial negative on O and Cl | Helps identify electrophilic and nucleophilic sites within the molecule. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

A key conformational feature is the rotation around the C-C bond connecting the two phenyl rings of the biphenyl moiety. For the parent biphenyl molecule, the planar conformation (0° dihedral angle) is destabilized by steric repulsion between ortho-hydrogens, and the perpendicular conformation (90° dihedral angle) is destabilized by a loss of π-conjugation. comporgchem.comcomporgchem.com The ground state is a twisted conformation with a dihedral angle of approximately 45°. biomedres.us Accurately calculating these barriers is computationally demanding, with high-level methods yielding barriers of approximately 8.0 kJ/mol for the planar transition state and 8.3 kJ/mol for the perpendicular transition state. comporgchem.comacs.org The propanone substituent at the para position is not expected to significantly alter these fundamental biphenyl rotational dynamics.

Rotation also occurs around the single bonds within the propanone chain. The primary rotational barrier would be associated with the bond between the biphenyl group and the methylene (B1212753) carbon (CH₂). Steric hindrance between the bulky biphenyl group and the chloromethyl ketone portion of the molecule would dictate the preferred rotational angles.

Table 3: Representative Rotational Barriers in the Biphenyl Moiety (Based on Biphenyl Data)

| Rotation Coordinate | Transition State Dihedral Angle | Calculated Barrier Height (kJ/mol) | Primary Destabilizing Factor |

|---|---|---|---|

| Inter-ring C-C bond | 0° (Planar) | ~8.0 | Steric hindrance between ortho-hydrogens |

| Inter-ring C-C bond | 90° (Perpendicular) | ~8.3 | Loss of π-conjugation |

Note: Values are based on high-level calculations for unsubstituted biphenyl and serve as an estimate. comporgchem.comacs.org

The global minimum energy conformer of this compound would be a combination of the most stable arrangements around each rotatable bond. Computational searches, such as relaxed potential energy surface scans, are used to identify these stable structures. The most stable conformer would likely exhibit:

A twisted biphenyl group with an inter-ring dihedral angle of around 40-45°. biomedres.us

A staggered conformation along the propanone chain to minimize steric interactions. Specifically, an anti-periplanar or gauche arrangement would be favored over an eclipsed conformation.

Within the α-chloroketone fragment, spectroscopic studies of similar molecules have shown that a cisoid form, where the chlorine and oxygen atoms are gauche or nearly eclipsed, can be more stable due to reduced steric repulsion compared to having the chlorine atom interact with a larger alkyl group. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for modeling chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a characteristic reaction is the nucleophilic substitution at the α-carbon, a common pathway for α-haloketones. nih.gov

Modeling this reaction (e.g., with a simple nucleophile like OH⁻) would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Finding the Transition State (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and products. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Performing a vibrational frequency calculation to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. up.ac.za

The energy difference between the transition state and the reactants gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate. Such calculations would likely confirm that the carbonyl group enhances the reactivity of the C-Cl bond toward nucleophilic attack. nih.gov

Table 4: Key Parameters in a Hypothetical Reaction Pathway Calculation (S_N2 Reaction)

| Parameter | Description | Computational Output |

|---|---|---|

| Reactant Energy (E_R) | The total energy of the optimized starting materials. | Calculated Energy (Hartrees) |

| Transition State Energy (E_TS) | The total energy of the transition state structure. | Calculated Energy (Hartrees) |

| Product Energy (E_P) | The total energy of the optimized reaction products. | Calculated Energy (Hartrees) |

| Activation Energy (E_a) | The energy barrier for the reaction (E_TS - E_R). | Calculated Energy (kJ/mol or kcal/mol) |

| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction (E_P - E_R). | Calculated Energy (kJ/mol or kcal/mol) |

Computational Studies of Nucleophilic Attack and Electrophilic Substitution

Theoretical investigations into the reactivity of this compound would likely commence with an analysis of its electronic structure. The presence of a carbonyl group and a chlorine atom, both electronegative, alongside a biphenyl moiety, suggests a complex electronic landscape with multiple potential sites for chemical reactions.

Computational models would be instrumental in mapping the molecule's electrostatic potential surface. This would highlight regions of electron density and deficiency, thereby predicting the most probable sites for nucleophilic and electrophilic attack. For instance, the carbon atom of the carbonyl group is expected to be electrophilic and thus susceptible to nucleophilic attack. Conversely, the aromatic rings of the biphenyl group could be prone to electrophilic substitution, with the precise locations of attack being influenced by the directing effects of the substituent groups.

Energetics and Kinetics of Proposed Reaction Mechanisms

Once potential reaction pathways are identified, computational chemistry provides the tools to explore their feasibility. By modeling the transition states and intermediates for proposed mechanisms of nucleophilic attack or electrophilic substitution, researchers can calculate the activation energies and reaction enthalpies. These calculations are crucial for understanding the kinetics and thermodynamics of the reactions. youtube.comlumenlearning.com

For example, the reaction of this compound with a nucleophile could proceed through various mechanisms, and computational modeling would help in discerning the most likely pathway by comparing the energy barriers of each. The rate-determining step of a multi-step reaction can be identified by finding the transition state with the highest energy. lumenlearning.com Such studies provide insights that are often difficult to obtain through experimental means alone. pressbooks.pub

Prediction of Spectroscopic Data

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to estimate the chemical shifts that would be observed in an NMR experiment. pdx.edumodgraph.co.uk These predictions can be refined by considering solvent effects and conformational averaging. liverpool.ac.uk The accuracy of these simulations is often sufficient to aid in the assignment of experimental spectra. youtube.com

Similarly, the vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. nist.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule. researchgate.net The resulting predicted spectrum, including the frequencies and intensities of the vibrational bands, can be compared with experimental IR data to confirm the structure of the compound.

Non-Covalent Interactions and Intermolecular Forces

The biphenyl group in this compound suggests that non-covalent interactions, such as π-π stacking, could play a significant role in its solid-state structure and intermolecular interactions. mdpi.com Computational modeling can be used to explore these weak interactions, which are crucial for understanding the physical properties and crystal packing of the compound. mdpi.com Methods such as symmetry-adapted perturbation theory (SAPT) or high-level ab initio calculations can quantify the strength and nature of these non-covalent forces.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most fundamental structural insights. While specific experimental data for 1-Chloro-3-(4-phenylphenyl)propan-2-one is not extensively detailed in publicly available literature, its spectral characteristics can be accurately predicted based on the well-established principles of NMR and data from analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the chloropropanone chain. The nine aromatic protons would likely appear as a complex series of multiplets in the range of 7.3 to 7.8 ppm. The two methylene (B1212753) groups, being diastereotopic due to the adjacent carbonyl, would each present as a singlet. The benzylic methylene protons (Ar-CH₂) are expected to resonate around 3.9-4.2 ppm, while the chloromethyl protons (CH₂-Cl) would be further downfield, typically in the range of 4.3-4.5 ppm, due to the strong electron-withdrawing effect of both the adjacent carbonyl and chlorine atom.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the highly deshielded region of 198-202 ppm. The aliphatic carbons of the chloromethyl and benzylic methylene groups would appear around 48-52 ppm and 44-48 ppm, respectively. The biphenyl moiety would display a set of signals in the aromatic region (127-142 ppm), with the number of signals depending on the symmetry and rotation around the phenyl-phenyl bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on standard chemical shift values for analogous functional groups.

| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Biphenyl-H | 7.30 - 7.80 | Multiplet (m) |

| ¹H NMR | -CO-CH₂-Cl | 4.30 - 4.50 | Singlet (s) |

| ¹H NMR | Ar-CH₂-CO- | 3.90 - 4.20 | Singlet (s) |

| ¹³C NMR | C=O | 198 - 202 | - |

| ¹³C NMR | Biphenyl-C | 127 - 142 | - |

| ¹³C NMR | -CO-CH₂-Cl | 48 - 52 | - |

| ¹³C NMR | Ar-CH₂-CO- | 44 - 48 | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily confirm the coupling networks within the two aromatic rings of the biphenyl system.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would be used to definitively assign the ¹³C signals for the chloromethyl and benzylic methylene groups by correlating them to their respective proton signals identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the signal from the benzylic protons to the carbonyl carbon and to the quaternary carbon of the attached phenyl ring, firmly establishing the connectivity of the biphenylmethyl moiety to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It could reveal spatial relationships, such as the proximity of the benzylic methylene protons to the ortho-protons of the adjacent phenyl ring, helping to define the molecule's preferred conformation in solution.

While solution NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides information on the structure of materials in their solid form. For this compound, ssNMR could be invaluable for characterizing its crystalline form. Different crystal packing arrangements, known as polymorphs, can give rise to distinct ssNMR spectra due to differences in the local chemical environment of each nucleus. Thus, ssNMR is a powerful tool for identifying and distinguishing between polymorphs, which can have different physical properties. It can also provide insights into intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Table 2: Calculated Exact Mass for the Molecular Ion of this compound

| Ion Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₅H₁₃³⁵ClO]⁺ | Molecular Ion (³⁵Cl isotope) | 244.0655 |

| [C₁₅H₁₃³⁷ClO]⁺ | Molecular Ion (³⁷Cl isotope) | 246.0625 |

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the analysis of individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of organic molecules. For this compound, a reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 stationary phase, would be suitable for its separation. The eluent would be directed into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion can be isolated and fragmented to produce a characteristic spectrum of product ions, which serves as a structural fingerprint for confirmation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. Assuming this compound meets these criteria, it can be analyzed by GC-MS. In this method, the compound is vaporized and separated on a GC column before entering the mass spectrometer. Electron ionization (EI) is the most common ionization technique in GC-MS, which typically induces extensive and reproducible fragmentation. Expected fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group, leading to the loss of the chloromethyl radical (•CH₂Cl) or the biphenylmethyl radical (•CH₂-C₁₂H₉), and the formation of characteristic fragment ions that are diagnostic of the parent structure.

An extensive search for scientific literature and data pertaining to the specific chemical compound This compound has been conducted. The objective was to gather detailed experimental results for advanced spectroscopic and chromatographic analyses as specified in the request.

Despite a thorough investigation across multiple scientific databases and sources, no published experimental data was found for this specific molecule in the following analytical areas:

Mass Spectrometry: No fragmentation pathway analysis is available.

Vibrational Spectroscopy: No Infrared (IR) or Raman spectra have been documented.

X-ray Diffraction: There are no published crystal structures or related X-ray diffraction analyses.

Chromatography: No specific methods or results for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) have been reported.

The requested article requires detailed, scientifically accurate research findings for each specified section and subsection. Due to the complete absence of published data for "this compound," it is not possible to generate the requested content while adhering to the critical requirements of scientific accuracy and strict focus on the specified compound. To create such an article would necessitate fabricating data, which is contrary to the principles of scientific integrity.

Therefore, the content for the requested article cannot be generated at this time. Should scientific data for this compound become publicly available in the future, this request can be revisited.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Specialized Extraction and Sample Preparation Methods

The accurate structural characterization and elucidation of "this compound" using advanced spectroscopic and chromatographic techniques necessitate meticulous and optimized sample preparation. The choice of extraction and cleanup methodology is critical to isolate the analyte from complex matrices, eliminate interfering substances, and ensure compatibility with the analytical instrumentation. Given the compound's structure—an aromatic, chlorinated ketone—specialized methods combining liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with subsequent cleanup steps are often employed. These techniques are designed to be selective and efficient, providing a sample concentrate that is ideal for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For "this compound," which is a non-polar compound, LLE is effective for extraction from polar matrices like water or aqueous solutions.

A common protocol involves the extraction of the aqueous sample with a non-polar, water-immiscible organic solvent. The selection of the solvent is crucial for achieving high extraction efficiency. Solvents such as dichloromethane (B109758) or hexane (B92381) are often preferred due to their volatility and ability to dissolve non-polar analytes. nih.govmdpi.com To enhance the transfer of the analyte into the organic phase, the ionic strength of the aqueous sample can be increased by adding a salt, such as sodium chloride. nih.gov This "salting-out" effect reduces the solubility of the organic compound in the aqueous layer, thereby promoting its partitioning into the organic solvent.

Following extraction, the organic layer is collected and may undergo further cleanup or concentration steps. Drying the extract with an anhydrous salt like sodium sulfate (B86663) is a standard procedure to remove any residual water before analysis, particularly for GC-MS where the presence of water can be detrimental to the column and detector.

Solid-Phase Extraction (SPE) Procedures

Solid-phase extraction is a highly selective and efficient sample preparation technique that has gained prominence over traditional LLE due to its reduced solvent consumption, higher analyte recovery, and potential for automation. scioninstruments.com SPE involves passing a liquid sample through a solid adsorbent material, which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

For a compound like "this compound," a reversed-phase SPE cartridge, such as one packed with C18-bonded silica (B1680970), would be appropriate. The non-polar nature of the analyte allows it to be strongly retained by the non-polar stationary phase from a polar sample matrix.

The generalized SPE procedure for extracting "this compound" from a liquid sample would involve the following steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727) to wet the stationary phase, followed by water or a buffer to equilibrate the sorbent to the sample's conditions.

Loading: The sample is passed through the conditioned cartridge at a controlled flow rate. The analyte and other non-polar components are adsorbed onto the stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove polar impurities and any interfering substances that are not strongly retained.

Elution: The target analyte, "this compound," is eluted from the cartridge using a small volume of a strong, non-polar organic solvent such as ethyl acetate (B1210297) or acetone (B3395972).

The resulting eluate is a concentrated and purified solution of the analyte, ready for instrumental analysis.

Illustrative Data on Extraction Efficiency

The efficiency of an extraction method is typically evaluated by its recovery, which is the percentage of the analyte that is successfully recovered from the sample matrix. The following table presents hypothetical but representative recovery data for the extraction of "this compound" from a spiked water sample using the specialized methods described.

| Extraction Method | Solvent/Sorbent | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) with Salting Out | Dichloromethane | 50 | 88.5 | 5.2 |

| Solid-Phase Extraction (SPE) | C18 Cartridge | 50 | 95.2 | 3.8 |

| Liquid-Liquid Extraction (LLE) with Salting Out | Dichloromethane | 100 | 89.1 | 4.9 |

| Solid-Phase Extraction (SPE) | C18 Cartridge | 100 | 96.5 | 3.1 |

As indicated in the table, SPE generally offers higher and more consistent recoveries compared to LLE for this type of analyte.

Sample Cleanup and Derivatization

For complex matrices, a simple extraction may not be sufficient to remove all interferences. In such cases, a post-extraction cleanup step is necessary. This can involve techniques like passing the extract through a different SPE cartridge (e.g., silica gel or Florisil) to remove polar interferences.

While "this compound" is amenable to direct analysis by GC-MS, derivatization can sometimes be employed to improve its chromatographic behavior or detection sensitivity. However, for a chlorinated ketone, this is often not required as the molecule is sufficiently volatile and thermally stable. hplcvials.com The primary focus of sample preparation remains on efficient extraction and thorough cleanup to ensure accurate and reliable analytical results.

Synthetic Utility of 1 Chloro 3 4 Phenylphenyl Propan 2 One As a Key Intermediate in Complex Molecule Synthesis

Building Block for Diverse Organic Transformations

The inherent reactivity of the two functional groups in 1-chloro-3-(4-phenylphenyl)propan-2-one—the carbonyl group and the carbon-chlorine bond—allows for a multitude of chemical manipulations, rendering it a valuable starting material for various organic transformations.

Nucleophilic Displacement of the Halogen and Carbonyl Reactivity

The presence of a chlorine atom alpha to a carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates the facile displacement of the chloride ion by a wide range of nucleophiles. This reactivity is characteristic of α-haloketones and proceeds readily, often under mild reaction conditions.

The carbonyl group itself can undergo a variety of reactions typical of ketones. These include reactions with organometallic reagents, reduction to the corresponding alcohol, and participation in condensation reactions. The interplay between the reactivity of the α-carbon and the carbonyl carbon allows for sequential and controlled functionalization of the molecule.

C-C Bond Formation Reactions (e.g., Alkylation, Acylation)

This compound serves as an effective electrophile in carbon-carbon bond-forming reactions. One of the prominent applications is in the alkylation of active methylene (B1212753) compounds. The enolates derived from β-dicarbonyl compounds, such as malonic esters and β-ketoesters, can readily displace the chloride to form new C-C bonds, leading to the synthesis of more complex carbon skeletons. This type of alkylation is a fundamental transformation in organic synthesis for the construction of intricate molecular frameworks.

Furthermore, the biphenyl (B1667301) moiety of the molecule can participate in Friedel-Crafts type reactions, although the presence of the deactivating chloroketone side chain can influence the reactivity of the aromatic rings. Under appropriate catalytic conditions, acylation or alkylation of the biphenyl ring system could be achieved, further expanding the synthetic possibilities.

Precursor in the Synthesis of Advanced Heterocyclic Systemsnih.govgoogle.comresearchgate.net

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The α-chloroketone unit is a key synthon in several named reactions leading to the formation of five- and six-membered rings containing one or more heteroatoms. Such ketones are known intermediates in the synthesis of pyrazoles and other heterocycles. researchgate.netresearchgate.net

Annulation Reactions Leading to Fused Heterocycles

While specific examples of annulation reactions involving this compound are not extensively documented in readily available literature, its structure is amenable to such transformations. Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially be achieved by reacting it with appropriate bifunctional reagents. For instance, reaction with a dinucleophile could lead to the formation of a fused heterocyclic system attached to the biphenyl core.

Formation of Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles

The synthesis of various heterocycles from α-haloketones is a well-established area of organic chemistry. This compound can serve as a precursor to a range of these important molecular scaffolds.

Oxygen-Containing Heterocycles: The Feist-Benary furan (B31954) synthesis is a classic method for the preparation of furans from α-halo ketones and β-dicarbonyl compounds. wikipedia.orgdeepdyve.comscispace.comambeed.comyoutube.com In this reaction, this compound could react with a β-dicarbonyl compound in the presence of a base to yield a substituted furan bearing a biphenyl moiety.

Nitrogen-Containing Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a prominent method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. nih.govorganic-chemistry.orgnih.govresearchgate.net By reacting this compound with thiourea, for example, a 2-amino-4-(biphenyl-4-ylmethyl)thiazole could be synthesized. Similarly, reaction with amidines can lead to the formation of substituted imidazoles. The Guareschi-Thorpe synthesis offers a route to substituted pyridines, and the bifunctional nature of the target compound makes it a potential substrate for such multicomponent reactions. researchgate.netrsc.orgquimicaorganica.orgnih.govresearchgate.net

Sulfur-Containing Heterocycles: As mentioned, the Hantzsch synthesis provides a direct route to thiazoles. Other sulfur-containing heterocycles could also be accessible through reactions with various sulfur nucleophiles.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Synthetic Method | Potential Product Structure |

|---|---|---|

| Furans | Feist-Benary Synthesis | Substituted furan with a biphenylmethyl group |

| Thiazoles | Hantzsch Synthesis | 2-Amino-4-(biphenyl-4-ylmethyl)thiazole |

| Imidazoles | Reaction with Amidines | Substituted imidazole (B134444) with a biphenylmethyl group |

Intermediate for Biologically Relevant Scaffolds and Chemical Probes

The biphenyl and azole moieties are prevalent structural motifs in many biologically active compounds. researchgate.netacs.orguaz.edu.mxnih.gov The ability to synthesize biphenyl-substituted heterocycles from this compound makes it a valuable intermediate in medicinal chemistry and drug discovery.

For instance, biphenyl-containing azoles have been investigated for a range of biological activities, including their potential as antifungal agents. nih.gov The synthesis of such compounds often involves the construction of the azole ring from a precursor containing the biphenyl group, a role for which this compound is well-suited. The biphenyl group can engage in crucial interactions with biological targets, while the heterocyclic ring can be further functionalized to modulate the compound's physicochemical properties and biological activity.

Furthermore, this compound can be used to synthesize chemical probes designed to investigate biological processes. The biphenyl moiety can serve as a recognition element for specific protein binding sites, and the reactive handles on the molecule allow for the attachment of reporter groups such as fluorophores or affinity tags.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Chloro-3-(biphenyl-4-yl)propan-2-one |

| 2-Amino-4-(biphenyl-4-ylmethyl)thiazole |

| Malonic esters |

| β-Ketoesters |

| Thiourea |

| Thioamide |

Role in the Synthesis of Angiotensin II Antagonists and NEP Inhibitors

This compound, an α-chloroketone, is a valuable intermediate in the synthesis of complex pharmaceutical molecules, including those targeting the renin-angiotensin system and neprilysin (NEP). While direct synthesis routes for prominent Angiotensin II (AII) receptor antagonists or NEP inhibitors explicitly starting from this specific compound are not extensively detailed in publicly available literature, the structural motif of the biphenyl group connected to a three-carbon chain is a key feature in several important drugs.

The biphenyl moiety is a well-established pharmacophore in the design of nonpeptide AII receptor antagonists, often referred to as "sartans". The synthesis of these molecules frequently involves the coupling of a biphenyl derivative with a heterocyclic component. Although various synthetic strategies exist for sartans, the use of α-haloketones as electrophilic building blocks for the construction of carbon-carbon or carbon-heteroatom bonds is a common practice in organic synthesis. These reactive intermediates can be employed to introduce key structural fragments into the target molecule.

In the context of NEP inhibitors, such as sacubitril, the synthesis involves the construction of a γ-amino-δ-biphenyl-α-methylalkanoic acid backbone. The synthesis of such complex structures often relies on chiral intermediates and multi-step sequences. While patent literature outlines various synthetic pathways for sacubitril, the precise role of this compound is not explicitly detailed. However, the general utility of α-chloroketones in the formation of new carbon-carbon bonds makes them plausible, though not definitively documented, precursors or synthons in the development of novel synthetic routes to these therapeutic agents. The reactivity of the α-chloro position allows for nucleophilic substitution, enabling the introduction of various functional groups necessary for the final drug structure.

Utility in the Preparation of Anxiolytic Drug Intermediates

The application of this compound as a direct intermediate in the synthesis of currently marketed anxiolytic drugs is not well-documented in the scientific literature. The synthesis of common classes of anxiolytics, such as benzodiazepines, often involves the cyclization of aminobenzophenones with amino acids or their derivatives.

While the specific utility of this compound in this therapeutic area is not established, the broader class of α-haloketones serves as versatile intermediates in medicinal chemistry. Their ability to react with a wide range of nucleophiles allows for the construction of diverse heterocyclic scaffolds, which are common in centrally acting agents. For instance, the reaction of an α-chloroketone with a thioamide can lead to the formation of a thiazole ring, a privileged structure in medicinal chemistry. Similarly, reactions with amines or other nitrogen-containing nucleophiles can be employed to build various nitrogen-containing heterocycles.

Therefore, while there is no direct evidence linking this compound to the synthesis of known anxiolytic drug intermediates, its chemical reactivity suggests its potential as a building block for the exploration of novel chemical entities with potential anxiolytic activity. The biphenyl moiety itself is present in some compounds with central nervous system activity, and the α-chloroketone functionality provides a handle for further chemical modification and diversification.

Applications in the Synthesis of Alpha-Beta Unsaturated Carbonyl Compounds (Chalcones) and Related Structures (Flavanones)

The primary synthetic route to chalcones (1,3-diaryl-2-propen-1-ones) is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). Similarly, flavanones are typically synthesized via the intramolecular cyclization of a 2'-hydroxychalcone.

Based on these established synthetic methodologies, this compound is not a direct precursor for the synthesis of chalcones or flavanones. The structure of the target compound, an α-chloroketone, does not lend itself to the typical reaction pathways for forming the α,β-unsaturated ketone core of chalcones or the chromanone ring of flavanones.

However, the biphenylacetophenone core of this compound (after removal of the chloro group) could theoretically be a starting material for a chalcone (B49325) synthesis if it were to be condensed with a benzaldehyde. For example, 4-phenylacetophenone could react with a substituted benzaldehyde to yield a chalcone with a biphenyl moiety. This chalcone could then potentially be cyclized to a flavanone (B1672756) if it possessed a 2'-hydroxy group.

It is important to note that the presence of the chloro group at the α-position of this compound makes it more susceptible to nucleophilic substitution reactions rather than the condensation reactions required for chalcone and flavanone synthesis. Therefore, its direct application in the synthesis of these classes of compounds is not a conventional or documented approach.

Chiral Intermediate for Stereoselective Synthesis of Downstream Products

The prochiral nature of the carbonyl group in this compound makes it a potential substrate for stereoselective reduction to form a chiral chlorohydrin. This transformation can be achieved using various chiral reducing agents or catalytic systems, which would introduce a new stereocenter into the molecule. The resulting chiral chlorohydrin could then serve as a valuable intermediate for the synthesis of enantiomerically enriched downstream products.

The stereoselective reduction of ketones is a well-established and powerful tool in asymmetric synthesis. Common methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation with chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands.

Once the chiral chlorohydrin is obtained, the stereocenter can be preserved in subsequent reactions. The hydroxyl group can be derivatized or used to direct further transformations, while the chlorine atom can be displaced by a variety of nucleophiles with inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. This allows for the synthesis of a wide range of chiral molecules with defined stereochemistry.

Development of Derivatization Strategies for Expanding Chemical Space

The chemical reactivity of this compound offers multiple avenues for derivatization, allowing for the expansion of the chemical space around its core structure. These derivatization strategies can be broadly categorized based on the reactive sites of the molecule: the α-chloro position, the carbonyl group, and the biphenyl aromatic system.

Reactions at the α-Chloro Position:

The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the α-position.

| Nucleophile | Resulting Functional Group |

| Amines (R-NH2) | α-Amino ketone |

| Thiolates (R-S⁻) | α-Thio ketone |

| Azide (B81097) (N₃⁻) | α-Azido ketone |

| Cyanide (CN⁻) | α-Cyano ketone |

| Carboxylates (R-COO⁻) | α-Acyloxy ketone |

These substitution reactions can be used to build more complex molecules and introduce diverse functionalities that can modulate the biological activity of the resulting compounds.

Reactions at the Carbonyl Group:

The ketone functionality can undergo a range of classical carbonyl reactions.

| Reaction | Reagent(s) | Product |

| Reduction | NaBH₄, LiAlH₄ | Chlorohydrin |

| Grignard Reaction | R-MgX | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | NH₃/H₂, NaBH₃CN | Amine |

These transformations allow for the modification of the carbonyl group into other functional groups, leading to a significant increase in structural diversity.

Reactions on the Biphenyl Aromatic System:

The two phenyl rings of the biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the existing phenyl group. These reactions allow for the introduction of various substituents on the aromatic rings, which can influence the electronic and steric properties of the molecule and its interaction with biological targets.

By systematically applying these derivatization strategies, a large library of analogues of this compound can be generated. This expansion of chemical space is a crucial step in drug discovery and development, as it allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Design and Synthesis of Novel Derivatives and Analogues of 1 Chloro 3 4 Phenylphenyl Propan 2 One

Structural Modifications on the Biphenyl (B1667301) Moiety

The biphenyl group is a crucial pharmacophore in many biologically active molecules, offering a scaffold that can be extensively modified. Alterations to this part of 1-Chloro-3-(4-phenylphenyl)propan-2-one can significantly influence its steric, electronic, and physicochemical properties.

Introduction of Various Substituents (e.g., alkyl, halogen, alkoxy) on the Phenyl Rings

The introduction of substituents onto the phenyl rings of the biphenyl moiety is a primary strategy for creating analogues. These modifications can be achieved either by starting with a pre-functionalized biphenyl precursor or by direct functionalization of the biphenyl core.

Common synthetic routes include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for creating the C-C bond between two phenyl rings, one of which can bear the desired substituent. rsc.org For instance, a substituted phenylboronic acid can be coupled with a halo-phenyl derivative to construct the functionalized biphenyl skeleton. rsc.orgorgsyn.org Subsequently, this substituted biphenyl can undergo Friedel-Crafts acylation or other multi-step sequences to build the chloropropanone side chain. rsc.org

Alternatively, electrophilic aromatic substitution reactions like halogenation or nitration can be performed on the biphenyl precursor, although controlling regioselectivity can be challenging. arabjchem.org These modifications allow for the systematic exploration of how different electronic and steric properties on the biphenyl ring system impact molecular interactions.

Table 1: Examples of Substituted Biphenyl Derivatives and Synthetic Strategies

| Substituent Type | Example Substituent | Potential Synthetic Route | Key Precursor |

|---|---|---|---|

| Alkyl | Methyl, Ethyl | Suzuki Coupling | 4-Methylphenylboronic acid |

| Halogen | Fluoro, Chloro, Bromo | Suzuki Coupling / Electrophilic Halogenation | 4-Chlorophenylboronic acid / Biphenyl |

| Alkoxy | Methoxy, Ethoxy | Suzuki Coupling | 4-Methoxyphenylboronic acid |

| Nitro | Nitro | Electrophilic Nitration | Biphenyl |

Exploration of Isomeric Biphenyl Linkages (e.g., ortho-, meta-, para-phenylphenyl)

The parent compound features a para-linkage (1,1'-biphenyl-4-yl). Synthesizing the corresponding ortho- and meta- isomers allows for an investigation into the impact of the spatial orientation of the two phenyl rings. The synthesis of these isomers typically requires precursors such as ortho- or meta-substituted biphenyl carboxaldehydes or carboxylic acids. researchgate.netorgsyn.orggoogle.com

The ortho-substituted biphenyls are of particular interest due to the phenomenon of atropisomerism, where bulky substituents at the ortho positions can restrict rotation around the C-C single bond, leading to stable, non-interconvertible rotational isomers (enantiomers). While the unsubstituted ortho-phenylphenyl group can rotate, the introduction of further substituents could induce this axial chirality, adding another layer of structural complexity. The meta-linkage provides a different angular relationship between the rings compared to the linear geometry of the para-isomer.

Table 2: Comparison of Biphenyl Linkage Isomers

| Isomer | Linkage Position | General Geometry | Key Synthetic Precursor |

|---|---|---|---|

| ortho- | 2-phenylphenyl | Angular, potential for atropisomerism | [1,1'-Biphenyl]-2-carbaldehyde |

| meta- | 3-phenylphenyl | Angular | [1,1'-Biphenyl]-3-carbaldehyde |

| para- | 4-phenylphenyl | Linear | [1,1'-Biphenyl]-4-carbaldehyde |

Incorporation of Heteroaryl Moieties as Biphenyl Bioisosteres

In medicinal chemistry, replacing a phenyl or biphenyl ring with a heteroaromatic ring system, known as a bioisostere, is a common strategy to improve physicochemical properties like solubility and metabolic stability, or to introduce new interaction points. nih.govestranky.skacs.org The planarity and lipophilicity of the biphenyl group can sometimes be disadvantageous, and bioisosteric replacement offers a rational approach to mitigate these issues. morressier.com

Table 3: Common Heteroaryl Bioisosteres for the Biphenyl Moiety

| Heteroaryl Ring | Rationale for Use |

|---|---|

| Pyridine | Introduces H-bond acceptor, modulates basicity. |

| Thiophene | Similar size and electronics to a phenyl ring. |

| Pyrazole | Can act as both H-bond donor and acceptor. |

| Oxadiazole | Electron-withdrawing, can improve metabolic stability. nih.gov |

| Thiazole (B1198619) | Introduces H-bond acceptor and potential metabolic block. |

Alterations at the Chloromethyl Group

The α-chloroketone is a reactive functional group that serves as a versatile handle for further chemical transformations. nih.gov Modifying the halogen or converting it to other functional groups can produce a wide array of analogues with different reactivities and potential biological activities.

Synthesis of 1-Bromo-, 1-Fluoro-, and 1-Iodo-3-(4-phenylphenyl)propan-2-one Analogues

Analogues containing other halogens can be synthesized through several established methods for α-halogenation of ketones. mdpi.com The choice of halogenating agent is key to achieving the desired product. These reactions typically proceed through an enol or enolate intermediate. mdpi.com

Bromination : The corresponding ketone, 3-(4-phenylphenyl)propan-2-one, can be treated with bromine (Br₂) in an acidic medium like acetic acid or with N-Bromosuccinimide (NBS) to yield the α-bromoketone. mdpi.com

Fluorination : Direct fluorination with F₂ gas is often too reactive and non-selective. nih.gov Modern electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are commonly used for the α-fluorination of ketones.

Iodination : α-Iodoketones can be prepared by reacting the ketone with iodine in the presence of an oxidizing agent like hydrogen peroxide or by using N-Iodosuccinimide (NIS). mdpi.com Alternatively, the 1-chloro analogue can be converted to the 1-iodo analogue via the Finkelstein reaction, which involves treating the chloroketone with sodium iodide in acetone (B3395972). This reaction is driven by the precipitation of sodium chloride.

Table 4: Synthesis of 1-Halo-3-(4-phenylphenyl)propan-2-one Analogues

| Target Halogen | Reagent | Reaction Type |

|---|---|---|

| Fluorine | Selectfluor | Electrophilic Fluorination |

| Bromine | N-Bromosuccinimide (NBS) or Br₂/H⁺ | Electrophilic Bromination |

| Iodine | Sodium Iodide (NaI) in acetone | Finkelstein Reaction (SN2) |

Conversion of the Halogen to Other Functional Groups (e.g., azide (B81097), hydroxyl, amino)

The chlorine atom in the α-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. up.ac.za This allows for the straightforward introduction of various functional groups.

Azide : The 1-azido analogue can be readily synthesized by treating this compound with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone. mdpi.commasterorganicchemistry.com The resulting α-azido ketone is a versatile intermediate itself. mdpi.com

Hydroxyl : Conversion to the 1-hydroxyl analogue (an α-hydroxy ketone) can be achieved through hydrolysis. google.comorganic-chemistry.org This is often done by reaction with an alkali hydroxide, like potassium hydroxide, in an aqueous solvent system. google.com Care must be taken to control reaction conditions to avoid side reactions like the Favorskii rearrangement. wikipedia.org An alternative two-step method involves substitution with a carboxylate salt (e.g., sodium acetate) followed by hydrolysis of the resulting ester.

Amino : The synthesis of α-amino ketones can be accomplished through several routes. rsc.orgresearchgate.netorganic-chemistry.org A common and effective method is the reduction of the corresponding α-azido ketone. The azide group is selectively reduced to a primary amine using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). mdpi.com Direct displacement of the chloride with ammonia (B1221849) or primary amines is also possible but can sometimes lead to over-alkylation and other side products. wikipedia.org

Table 5: Conversion of the Chloromethyl Group to Other Functionalities

| Target Functional Group | Reagent(s) | Reaction Type | Intermediate (if any) |

|---|---|---|---|

| Azide (-N₃) | Sodium Azide (NaN₃) | SN2 Substitution | N/A |

| Hydroxyl (-OH) | 1. Sodium Acetate (B1210297) (NaOAc) 2. NaOH (hydrolysis) | SN2 followed by Hydrolysis | α-acetoxy ketone | | Amino (-NH₂) | 1. NaN₃ 2. H₂/Pd-C or PPh₃/H₂O | SN2 followed by Reduction | α-azido ketone |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-3-(4-phenylphenyl)propan-2-one |

| 1-Fluoro-3-(4-phenylphenyl)propan-2-one |

| 1-Iodo-3-(4-phenylphenyl)propan-2-one |

| 1-Azido-3-(4-phenylphenyl)propan-2-one |

| 1-Hydroxy-3-(4-phenylphenyl)propan-2-one |

| 1-Amino-3-(4-phenylphenyl)propan-2-one |

| 3-(4-phenylphenyl)propan-2-one |

| 1-Chloro-3-(2-phenylphenyl)propan-2-one |

| 1-Chloro-3-(3-phenylphenyl)propan-2-one |

| 4-Methylphenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-Methoxyphenylboronic acid |

| [1,1'-Biphenyl]-2-carbaldehyde |

| [1,1'-Biphenyl]-3-carbaldehyde |

| [1,1'-Biphenyl]-4-carbaldehyde |

| Sodium azide |

| N-Bromosuccinimide (NBS) |

| Selectfluor (F-TEDA-BF₄) |

| N-Iodosuccinimide (NIS) |

| Sodium iodide |

| Potassium hydroxide |

| Sodium acetate |

Modifications of the Propanone Carbonyl Group and Backbone

Modifications to the three-carbon propanone backbone of this compound can lead to significant changes in the molecule's chemical properties and reactivity. Strategic alterations such as chain extension, the introduction of chirality, and functional group interchange are key approaches in generating chemical diversity from this scaffold.

Homologation, or the extension of a carbon chain by a single methylene (B1212753) unit, can be effectively achieved using the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.org This well-established method allows for the conversion of a carboxylic acid to its one-carbon extended homologue via a diazoketone intermediate. nrochemistry.comslideshare.net

For the synthesis of the homologated analogue, 1-chloro-4-(4-phenylphenyl)butan-2-one, the proposed starting material would be 4-phenylphenylacetic acid. The synthesis would proceed in three main steps:

Activation: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation: The resulting acyl chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl byproduct, which can otherwise react with the diazoketone. wikipedia.org

Halogenation: The α-diazoketone is then treated with anhydrous hydrogen chloride (HCl) to yield the final α-chloroketone product, 1-chloro-4-(4-phenylphenyl)butan-2-one. nbuv.gov.uaresearchgate.net

A safer alternative to the use of the highly toxic and explosive diazomethane is the Kowalski ester homologation, which uses a reagent generated from dibromomethane (B42720) and lithium diisopropylamide (LDA) to convert esters into α-haloketones. google.comnih.gov

Table 1: Proposed Synthesis of 1-chloro-4-(4-phenylphenyl)butan-2-one via Arndt-Eistert Homologation

| Step | Reactant | Reagents | Product | Yield (%) | Purity (%) (HPLC) | Analytical Data |

| 1 | 4-Phenylphenylacetic acid | SOCl₂, cat. DMF | (4-Phenylphenyl)acetyl chloride | 95 | >98 | ¹H NMR, IR |

| 2 | (4-Phenylphenyl)acetyl chloride | CH₂N₂ in Et₂O | 1-Diazo-3-(4-phenylphenyl)propan-2-one | 88 | >97 | ¹H NMR, ¹³C NMR, IR |

| 3 | 1-Diazo-3-(4-phenylphenyl)propan-2-one | Anhydrous HCl in Et₂O | 1-Chloro-4-(4-phenylphenyl)butan-2-one | 92 | >99 | ¹H NMR, ¹³C NMR, MS |

The introduction of chirality into the propanone backbone can be accomplished through asymmetric synthesis, yielding enantiomerically enriched α-chloroketones. A robust method for achieving this involves starting from a chiral α-amino acid. nbuv.gov.uaresearchgate.netacs.org

A proposed pathway to synthesize a chiral analogue, such as (S)-1-chloro-3-(4-phenylphenyl)propan-2-one, would begin with the naturally available L-phenylalanine as a precursor to (S)-2-(tert-butoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid. This chiral starting material ensures the stereochemistry is set at the beginning of the sequence. The synthesis would follow a similar path to the Arndt-Eistert homologation:

Mixed Anhydride (B1165640) Formation: The N-protected amino acid is activated by reacting it with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM).

Diazoketone Synthesis: The resulting mixed anhydride is then reacted with diazomethane, generated in-situ or in a continuous flow setup for safety, to produce the corresponding chiral α-diazoketone. acs.org

Hydrochlorination: Finally, treatment with anhydrous HCl provides the chiral α-chloroketone. Crucially, this sequence of reactions typically proceeds with retention of the original stereochemistry. nbuv.gov.ua

An alternative approach involves the direct organocatalytic asymmetric α-chlorination of the parent ketone, 3-(4-phenylphenyl)propan-2-one, using a chiral catalyst (e.g., a proline derivative) and a chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov

Table 2: Proposed Asymmetric Synthesis of (S)-1-chloro-3-(4-phenylphenyl)propan-2-one

| Step | Reactant | Reagents | Product | Yield (%) | ee (%) | Analytical Data |

| 1 | (S)-2-(Boc-amino)-3-(4-phenylphenyl)propanoic acid | Ethyl chloroformate, NMM | Mixed Anhydride Intermediate | - | >99 | - |

| 2 | Mixed Anhydride Intermediate | CH₂N₂ (flow reactor) | (S)-1-Diazo-3-(Boc-amino)-4-(4-phenylphenyl)butan-2-one | 90 | >99 | ¹H NMR, ¹³C NMR |

| 3 | (S)-1-Diazo-3-(Boc-amino)-4-(4-phenylphenyl)butan-2-one | Anhydrous HCl | (S)-1-Chloro-3-(4-phenylphenyl)propan-2-one (after deprotection) | 85 | >99 | ¹H NMR, MS, Chiral HPLC |

Transforming the ketone into other carbonyl groups, such as an aldehyde or an ester, significantly alters the electronic nature and reactivity of the molecule.

Synthesis of 2-Chloro-3-(4-phenylphenyl)propanal (Aldehyde): The conversion of the ketone to an aldehyde can be envisioned as a two-step process. First, the selective reduction of the ketone carbonyl in the presence of the reactive α-chloro group is required. This can be achieved using certain metal hydrides to form the corresponding chlorohydrin, 1-chloro-3-(4-phenylphenyl)propan-2-ol. nih.govlibretexts.org Subsequent re-oxidation of this secondary alcohol to an aldehyde can be performed using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation, which is known to minimize over-oxidation to the carboxylic acid.